molecular formula C10H9NO B015827 3-Hydroxy-5-phenylpyrrole CAS No. 100750-40-1

3-Hydroxy-5-phenylpyrrole

Cat. No. B015827
M. Wt: 159.18 g/mol
InChI Key: BMJFHUYFKGXBCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxy-5-phenylpyrrole derivatives can be achieved through several routes. One approach involves the synthesis of 5-hydroxy-1-aminopyrrolines from 1,2-diaza-1,3-butadienes and aldehydes, offering a domino reaction advantage without the need for intermediate workup procedures (Attanasi et al., 2002). Another method describes the oxidation of N-Hydroxypyrrole and 3-phenyl-N-hydroxypyrrole to transient pyrrolyl-1-oxyl radicals observed by EPR spectroscopy (Kakouris et al., 1992).

Molecular Structure Analysis

X-ray single crystal diffraction techniques are pivotal in determining the molecular structure of 3-Hydroxy-5-phenylpyrrole derivatives, revealing the precise arrangement of atoms and the stereochemistry of the molecules (Azmy et al., 2021). These studies provide insights into the crystallographic and spectroscopic characteristics essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

3-Hydroxy-5-phenylpyrrole and its derivatives participate in various chemical reactions, illustrating the compound's reactivity and functional group transformations. For instance, the synthesis of highly functionalized N-hydroxypyrrole derivatives via [3+2] cycloaddition reactions of enamines and nitroso alkenes derived from phosphine oxides and phosphonates is notable (de los Santos et al., 2009).

Scientific Research Applications

  • Antitumor and Antimicrobial Properties:

    • Microwave-assisted synthesis of hydroxypyrrolidin2-ones, including derivatives of 3-Hydroxy-5-phenylpyrrole, has shown potential as novel antitumor and antimicrobial agents in eco-friendly conditions (Azmy et al., 2021).
  • Antileukemic Activity:

    • Derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have exhibited significant antileukemic activity against P388 lymphocytic leukemia in mice (Anderson & Halat, 1979).
  • Potential as 5-HT7 Receptor Ligands:

    • Phenylpyrroles, including 3-Hydroxy-5-phenylpyrrole derivatives, show potential as novel 5-HT7 receptor ligands, with some exhibiting high affinity for the receptors (Paillet-Loilier et al., 2005).
  • Synthesis of Aminopyrrolines and Pyrroles:

    • A domino reaction has been developed for the synthesis of 5-hydroxy-1-aminopyrrolines and corresponding pyrroles from 1,2-diaza-1,3-butadienes and aldehydes, offering efficient multistep transformation without intermediate workup (Attanasi et al., 2002).
  • Synthesis of 5-Phenyl 2-Functionalized Pyrroles:

    • Amino Heck cyclization and tandem amino Heck carbonylation have been used for the synthesis of 5-phenyl 2-functionalized pyrroles (Zaman et al., 2007).
  • Potential Antipsychotic Properties:

    • 2-phenylpyrroles, as conformationally restricted benzamide analogues, have shown potential as a new class of antipsychotics due to their high affinity for dopamine D-2 receptors (van Wijngaarden et al., 1987).

properties

IUPAC Name

5-phenyl-1H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJFHUYFKGXBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403206
Record name 3-HYDROXY-5-PHENYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-phenylpyrrole

CAS RN

100750-40-1
Record name 3-HYDROXY-5-PHENYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (2) (36.8 g; 0.15 mol) was freed of oxygen by stirring in a flowing argon stream for 10 minutes, then suspended in deoxygenated methanol (MeOH) (379 mL), cooled to -6° C. (in a -15° C. methanol (MeOH)/dry-ice bath) under an inert gas atmosphere and rapidly treated with an ice cold deoxygenated solution of 2N NaOH (300 mL). The reaction temperature rose immediately upon addition of base to 18° C., and after ~3 minutes the reaction mixture became homogeneous. As the reaction mixture cooled, compound 3 separated as fine crystals. After 15 minutes a solution of cold deoxygenated 2M citric acid (150 mL) was added, the resulting mixture was stirred for 10 minutes, and then filtered. The solid was washed thoroughly with deoxygenated water (200 mL), taking care to minimize exposure of the product to air, then dried under vacuum overnight to yield the title compound (22.3 g; 93.6%) as light pink tiny needles.
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
379 mL
Type
solvent
Reaction Step Four
Yield
93.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
DS Jackson, AD Brown, RJ Schaeper… - Archives of biochemistry …, 1995 - Elsevier
… is a The tosylalanine ester of 3-hydroxy-5-phenylpyrrole … The buffers 3-hydroxy-5-phenylpyrrole, which is incorporated into used were 100 mM sodium phosphate, 250 mM NaCl, pH 7; …
E Campaigne, GM Shutske - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
Diethyl 1‐methyl‐3‐hydroxy‐5‐phenylpyrrole‐2,4‐dicarboxylate has been synthesized in good yield from readily available materials, diethyl benzylidenemalonate and ethyl sarcosinate…
E Campaigne, GM Shutske - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
… , and mcthylation diethyl l~methyI-3hydroxy-5-phenylpyrrole-2,4-dicarboxylate was converted … I82-I830 to whieh he attributed the strueture of methyl I-methyl-3-hydroxy»5-phenylpyrrole- …
DS Jackson - 1996 - search.proquest.com
… The resultant 3-hydroxy-5-phenylpyrrole reacts with a diazonium salt, l-diazo-2-naphthol-4-sulfonic acid to form a purple azo dye compound (Figure 1). The concentration of leukocytes …
SW Felman, IN Granger, GE Rehm, IN Elkhart… - Biochemistry, 1988 - researchgate.net
… of 3-hydroxy-5-phenylpyrrole are unreactive toward aromatic di az on iumsal ts like 2-meth oxy-4morpholinobenzenediazonium chloride (MMBD), whereas 3-hydroxy-5-phenylpyrrole …
Number of citations: 2 www.researchgate.net
SA Nazhat, G Kitahara, N Kozuka, S Mido… - Journal of Veterinary …, 2018 - jstage.jst.go.jp
… on the strips as the esterase hydrolyzed its substrate (3-hydroxy-5-phenylpyrrole esterified with an amino acid) releasing 3-hydroxy-5phenylpyrrole, which in turn, reacted with a suitable …
Number of citations: 12 www.jstage.jst.go.jp
AL Mahaffey - Journal of Chemical Education, 2020 - ACS Publications
… an amino acid product and 3-hydroxy-5-phenylpyrrole (C 10 H 9 NO). The secondary reagent, a diazonium salt, reacts with the 3-hydroxy-5-phenylpyrrole and product, producing a …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
GM Johnson, R Schaeper - Bioconjugate chemistry, 1997 - ACS Publications
… 3a was then added to a chilled solution of 3-hydroxy-5-phenylpyrrole (HOPP) in the presence of pyridine at 0 C to provide TsO-Lac-OPP (4a) in a 71% yield before purification. Table 1 …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
MJ Pugia, R Sommer, P Corey, L Anderson… - Clinica chimica acta, 2004 - Elsevier
… The 3-hydroxy-5-phenylpyrrole is the product of the reaction, and it reacts in turn with 2-methoxy-4-morpholinobenzene diazonium salt to produce a color (chromogen). The substrate is …
AN Sayed - 2018 - miyazaki-u.repo.nii.ac.jp
… on the strips as the esterase hydrolyzed its substrate (3-hydroxy-5-phenylpyrrole esterified with an amino acid) releasing 3-hydroxy-5phenylpyrrole, which in turn, reacted with a suitable …
Number of citations: 4 miyazaki-u.repo.nii.ac.jp

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